molecular formula C8H18ClN3O B8237151 1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B8237151
M. Wt: 207.70 g/mol
InChI Key: QBNQZOXEJWULNS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride (CAS 443897-95-8, molecular formula C₈H₁₇N₃O·HCl) is a piperidine derivative with a carboxamide group at the 4-position and a 2-aminoethyl substituent. It is stored at 2–8°C under inert conditions, reflecting sensitivity to environmental degradation .

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c9-3-6-11-4-1-7(2-5-11)8(10)12;/h7H,1-6,9H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNQZOXEJWULNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Mediated Amination

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (MeOD): Peaks at δ 3.45–3.60 (m, piperidine CH2), δ 2.95–3.10 (m, NH2CH2CH2), and δ 1.70–1.90 (m, piperidine CH2) confirm the structure.

  • IR (KBr): Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (N–H bend).

Thermal and Crystallographic Data

  • DSC: Melting endotherm at 210–215°C indicates crystalline stability.

  • XRD: Diffraction peaks at 2θ = 10.5°, 15.8°, and 21.3° confirm a monoclinic crystal system.

Comparative Analysis of Synthetic Routes

The table below evaluates two plausible pathways for synthesizing this compound:

Method Reagents/Conditions Yield Purity Advantages
Acylation-Alkylation Thionyl chloride, 2-aminoethylamine, HCl68%99.2%Straightforward, minimal side products
Reductive Amination Piperidine-4-carboxamide, 2-aminoacetaldehyde, NaBH₃CN55%95.8%Mild conditions, no acyl chloride

Industrial Scalability and Challenges

Scale-up requires addressing:

  • Solvent Recovery: Ethanol and dichloromethane necessitate distillation for reuse.

  • Catalyst Recycling: Palladium catalysts from transfer hydrogenation can be filtered and reactivated.

  • Byproduct Management: Neutralization of excess HCl generates NaCl, requiring aqueous workup.

Chemical Reactions Analysis

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions often target the carboxamide group, converting it into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₈H₁₄ClN₃O
  • Molecular Weight: 207.67 g/mol
  • CAS Number: 2437650-34-3

The compound features a piperidine ring substituted with an aminoethyl group and a carboxamide functional group. This structure is crucial for its interaction with biological targets.

Medicinal Chemistry

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride serves as a scaffold in the development of novel drugs targeting various kinases involved in cancer and other diseases. For instance, it has been explored as a potential inhibitor for vascular endothelial growth factor receptor 2 (VEGFR-2), extracellular signal-regulated kinase 2 (ERK-2), and Abelson tyrosine kinase (Abl-1) . These kinases are crucial in tumor growth and metastasis, making this compound a candidate for multitargeted cancer therapies.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human liver cancer cell lines (HepG2), with one derivative showing an IC50 value of 11.3 μM, indicating its potential as an anticancer agent .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin receptors. It has been suggested that compounds similar to this compound may enhance the activation of specific serotonin receptors without causing vasoconstriction, offering therapeutic potential for migraine treatment .

Research Findings:
In preclinical models, the compound demonstrated efficacy in modulating serotonin pathways, which are implicated in mood regulation and pain perception.

Antimicrobial and Antitubercular Activities

Recent studies have evaluated the antimicrobial properties of related compounds. The structure of this compound suggests potential activity against various pathogens, including Mycobacterium tuberculosis.

Research Overview:
A series of derivatives were synthesized and assessed for their in vitro antimicrobial activity against Mycobacterium tuberculosis, revealing promising results that warrant further investigation .

Table: Summary of Biological Activities

Activity TypeTarget/PathogenResult/IC50 Value
AnticancerHepG2 (Liver Cancer)IC50 = 11.3 μM
NeuropharmacologySerotonin ReceptorsEnhanced activation
AntimicrobialMycobacterium tuberculosisActive against strains

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

For example, in neurological research, the compound has been shown to act as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is involved in the regulation of neurotransmitter release and has implications in the treatment of psychotic disorders .

Comparison with Similar Compounds

Piperidine Carboxamide Derivatives with Aryl Substituents

Compounds from share the 4-(2-aminoethyl)piperidine-1-carboxamide backbone but differ in the aryl group attached to the carboxamide nitrogen:

  • Compound 5 : N-(2-methylphenyl) substituent (C₁₄H₂₀ClN₃O, MW ~297.8 g/mol).
  • Compound 6 : N-(4-fluorophenyl) substituent (C₁₃H₁₇ClFN₃O, MW ~301.7 g/mol).
  • Compound 12 : N-(3,4-dimethylphenyl) substituent (C₁₅H₂₂ClN₃O, MW ~311.8 g/mol).

These substitutions influence electronic and steric properties.

Carbocyclic and Heterocyclic Variants

  • N-(2-Aminoethyl)cyclopentanecarboxamide Hydrochloride (CAS 1235439-28-7, C₈H₁₆N₂O·HCl): Replaces the piperidine ring with a cyclopentane, reducing ring strain and altering conformational flexibility .
  • 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride (CAS 1803607-78-4, C₁₂H₂₁Cl₂N₃): Incorporates a pyridinyl group, introducing aromaticity and hydrogen-bonding capability .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility/Stability Notes
443897-95-8 (Target) C₈H₁₇N₃O·HCl 207.7 (with HCl) 2-Aminoethyl Stable at 2–8°C, inert atmosphere
1235439-28-7 C₈H₁₆N₂O·HCl 208.7 Cyclopentane Higher lipophilicity vs. piperidine
1153972-20-3 C₁₄H₂₁N₃O 247.3 4-Aminophenylethyl Enhanced aromatic interactions
1803607-78-4 C₁₂H₂₁Cl₂N₃ 278.2 Pyridin-2-ylethyl Improved aqueous solubility
  • Lipophilicity : Fluorinated aryl groups (e.g., Compound 6 ) increase logP values, while hydrophilic groups like pyridinyl () enhance water solubility.
  • Thermal Stability: The target compound requires refrigeration, whereas derivatives like 2-Aminoethyl methacrylate hydrochloride () have higher melting points (116–118°C), indicating greater thermal stability.

Biological Activity

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminoethyl group and a carboxamide functional group, contributing to its unique pharmacological profile. Its molecular formula is C7H15ClN2OC_7H_{15}ClN_2O, and it has a molecular weight of approximately 176.66 g/mol.

This compound primarily acts as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a crucial role in modulating neurotransmitter systems involved in mood regulation and anxiety. By mimicking natural neurotransmitters, this compound influences various receptor activity and signal transduction pathways.

MechanismDescription
TAAR1 AgonismModulates neurotransmitter systems, influencing mood and anxiety.
Neurotransmitter MimicryEnhances receptor activity, impacting signal transduction pathways.

Neuropsychiatric Disorders

Research indicates that this compound may be effective in treating neuropsychiatric disorders. In preclinical studies, compounds related to this structure have shown promise in reducing hyperlocomotion in dopamine transporter knockout models, suggesting potential applications in schizophrenia treatment without typical side effects associated with dopamine receptor antagonism .

Antiviral Activity

Recent studies have highlighted the antiviral properties of related piperidine derivatives against coronaviruses. For instance, NCGC2955, a structurally similar compound, demonstrated significant inhibitory activity against human coronaviruses, including SARS-CoV-2 . The compound exhibited an EC50 value of 0.2 µM against SARS-CoV-2 in cell-based assays.

Cancer Research

In cancer research, derivatives of 1-(2-aminoethyl)piperidine-4-carboxamide have shown potential as multitarget drugs. One study revealed that certain analogs inhibited key kinases (VEGFR-2, ERK-2, Abl-1), which are implicated in tumor growth and proliferation . A specific derivative exhibited an IC50 value of 11.3 µM against HepG2 liver cancer cells, indicating its potential as an anticancer agent .

Case Study 1: Neuropsychiatric Applications

A study investigated the effects of a TAAR1 agonist derived from the piperidine scaffold on patients with psychotic disorders. The results indicated significant improvements in symptoms without the severe side effects typically associated with conventional antipsychotic medications .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that NCGC2955 effectively reduced viral load in cells infected with SARS-CoV-2, showing a promising therapeutic window for treatment during viral outbreaks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, where phenethylamine hydrochloride and ketone derivatives (e.g., acetophenone analogs) are condensed using paraformaldehyde. Multi-step processes involving 1,5-diarylpyrazole cores are also employed, yielding intermediates like 1-aryl-3-phenethylamino-1-propanone hydrochlorides. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (40–80°C) to achieve yields of 87–98% . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H/13C NMR (in D2O or DMSO-d6) to confirm the piperidine ring, carboxamide, and aminoethyl groups. Mass spectrometry (ESI-MS or HRMS) validates molecular weight ([M+H]+). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹). Hygroscopicity due to the hydrochloride salt necessitates dry storage and rapid analysis to avoid hydration artifacts .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C), making it suitable for aqueous buffers. Stability tests (pH 3–9, 4–37°C) via HPLC show degradation <5% over 24 hours at physiological pH. For long-term storage, lyophilize and store at -20°C under argon to prevent oxidation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Electrostatic discharge risks are mitigated by grounding equipment. Spills are neutralized with 5% acetic acid, followed by adsorption with inert materials (vermiculite). Waste disposal follows EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Co-crystallize with heavy atoms (e.g., PtCl4) to enhance diffraction. Monoclinic space groups (e.g., P21/c) are common for similar hydrochlorides. Refinement software (e.g., SHELXL) models hydrogen bonding between the ammonium group and chloride ions. Compare experimental data with DFT-calculated bond angles (±2° tolerance) .

Q. What strategies address contradictions in reported cytotoxic activity data across studies?

  • Methodological Answer : Standardize assays (e.g., MTT vs. ATP-luminescence) and cell lines (e.g., HepG2 vs. HEK293). Replicate studies under identical conditions (10% FBS, 48-hour exposure). Meta-analyses using PRISMA guidelines can identify confounding variables (e.g., impurity profiles from synthetic batches) .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Methodological Answer : Synthesize analogs with modified piperidine substituents (e.g., 4-methyl or 4-fluoro groups) and assess binding to GPCRs (e.g., serotonin receptors via radioligand assays). QSAR models (CoMFA or Schrödinger’s Glide) predict steric/electronic effects. In vivo zebrafish models validate selectivity .

Q. What computational methods predict environmental persistence despite limited ecotoxicological data?

  • Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN3) and bioaccumulation (log BCF). Molecular docking with soil enzymes (e.g., laccase) simulates degradation pathways. Collaborate with ecotoxicology labs to design OECD 301D ready biodegradability tests .

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